molecular formula C21H19N5OS B3563543 2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)-5-pyrimidinecarboxamide

2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)-5-pyrimidinecarboxamide

Cat. No.: B3563543
M. Wt: 389.5 g/mol
InChI Key: IQFGNSRQXIDRSG-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been reported to have a wide range of anticancer activities . They are designed by combining a benzoxazole scaffold with different amines via a reversed phenyl amide linker .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves combining a benzoxazole scaffold with different amines via a reversed phenyl amide linker . The compounds are then screened for their anti-cancer activity against various cell lines .


Molecular Structure Analysis

Benzothiazole derivatives are designed by combining a benzoxazole scaffold with different amines . This results in a variety of structures with potential anticancer activity.


Chemical Reactions Analysis

Benzothiazole derivatives are synthesized through a series of chemical reactions involving the benzoxazole scaffold and different amines . The specific reactions and conditions can vary depending on the desired product.

Mechanism of Action

While the exact mechanism of action for your specific compound is not available, some benzoxazole derivatives have been found to inhibit PARP-2, an enzyme involved in DNA repair . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Future Directions

Benzothiazole derivatives are a promising area of research in the development of new anticancer agents . Future research will likely continue to explore the synthesis of new derivatives and their potential anticancer activities.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-12-8-4-5-9-15(12)24-19(27)18-13(2)22-20(23-14(18)3)26-21-25-16-10-6-7-11-17(16)28-21/h4-11H,1-3H3,(H,24,27)(H,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFGNSRQXIDRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(N=C2C)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)-5-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)-5-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)-5-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)-5-pyrimidinecarboxamide
Reactant of Route 5
2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)-5-pyrimidinecarboxamide
Reactant of Route 6
2-(1,3-benzothiazol-2-ylamino)-4,6-dimethyl-N-(2-methylphenyl)-5-pyrimidinecarboxamide

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